molecular formula C15H18N2 B097116 N,N'-Diphenylpropane-1,2-diamine CAS No. 15717-40-5

N,N'-Diphenylpropane-1,2-diamine

Cat. No. B097116
CAS RN: 15717-40-5
M. Wt: 226.32 g/mol
InChI Key: BBRHQNMMUUMVDE-UHFFFAOYSA-N
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Description

N,N’-Diphenylpropane-1,2-diamine is a chemical compound with the molecular formula C15H18N2. It has a molecular weight of 226.31700 and a density of 1.097g/cm3 . The compound is also known by several other names, including 1-N,2-N-diphenylpropane-1,2-diamine and N-[2-(phenylamino)propyl]aniline .


Molecular Structure Analysis

The molecular structure of N,N’-Diphenylpropane-1,2-diamine consists of 15 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . It has a boiling point of 414.3ºC at 760mmHg and a flash point of 264.9ºC . The exact mass is 226.14700 and the LogP value is 3.74510 .


Physical And Chemical Properties Analysis

N,N’-Diphenylpropane-1,2-diamine has a density of 1.097g/cm3, a boiling point of 414.3ºC at 760mmHg, and a flash point of 264.9ºC . The compound has a molecular weight of 226.31700 and a molecular formula of C15H18N2 .

Scientific Research Applications

DNA Interaction and Cytostatic Activity

N,N'-Diphenylpropane-1,2-diamine derivatives, particularly Pt(II) complexes, have been explored for their interactions with DNA and cytostatic activity. Studies show these compounds exhibit significant activity against estrogen-independent MDA-MB 231 cells and estrogen-dependent MCF-7 cells, though their cytostatic activity is not mediated by the estrogen receptor (Kammermeier & Wiegrebe, 1995).

NMR and IR Spectroscopic Data

The 1H-NMR and IR spectroscopic data of N,N'-Diphenylpropane-1,2-diamine derivatives, especially their Pt(II) complexes, have been analyzed to understand their stereochemical properties and binding modes (Kammermeier & Wiegrebe, 1994).

Chiral Solvating Agent

N,N'-Diphenylpropane-1,2-diamine has been identified as an effective chiral solvating agent in the 1H NMR analysis of chiral carboxylic acids, showcasing its utility in stereochemical analysis (Fulwood & Parker, 1994).

Photochemical Reactions

Research has also been conducted on the photochemical reactions involving N,N'-Diphenylpropane-1,2-diamine derivatives, such as the photoamination of aryl-substituted alkenes, demonstrating their potential in synthetic chemistry (Yamashita, Shiomori, Yasuda, & Shima, 1991).

Catalytic Applications

N,N'-Diphenylpropane-1,2-diamine-based complexes have been synthesized and studied for their catalytic properties, including applications in asymmetric transfer hydrogenation of aromatic ketones (Gao, Ikariya, & Noyori, 1996).

Microfluidity Probing

These compounds have also been used as probes in microfluidity measurements in aqueous micellar solutions, aiding in the understanding of solution dynamics (Zachariasse, 1978).

Reactions with Electrophiles

N,N'-Diphenylpropane-1,2-diamine derivatives have been studied for their reactions with electrophiles, offering insights into novel synthetic pathways (Kaiser & Wiegrebe, 1996).

Hole Transport Properties

They have been examined for their role in influencing the hole transport properties of thin films, which is significant for electronic and optoelectronic applications (Li, Chen, Zhao, Yang, & Ma, 2011).

properties

IUPAC Name

1-N,2-N-diphenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-13(17-15-10-6-3-7-11-15)12-16-14-8-4-2-5-9-14/h2-11,13,16-17H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRHQNMMUUMVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864628
Record name 1,2-Propanediamine, N1,N2-diphenyl-
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diphenylpropane-1,2-diamine

CAS RN

15717-40-5
Record name N1,N2-Diphenyl-1,2-propanediamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediamine, N1,N2-diphenyl-
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Record name 1,2-Propanediamine, N1,N2-diphenyl-
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Record name 1,2-Propanediamine, N1,N2-diphenyl-
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Record name N,N'-diphenylpropane-1,2-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Barluenga, FJ Fañanás, J Villamaña… - Journal of the Chemical …, 1984 - pubs.rsc.org
New β,γ-, β,β′-disubstituted organometallic trianions of the type C(Ȳ)C(Ȳ′)(8) and C(Ȳ)C(Ȳ′)(18)(Y = or ≠ Y′= O, PhN), β-substituted organodimetallic trianions of the type C(Ph)(…
Number of citations: 4 pubs.rsc.org

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